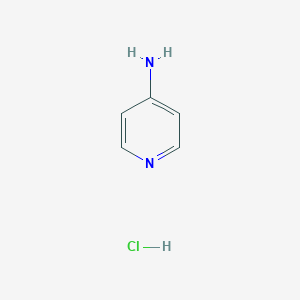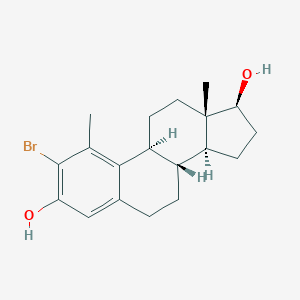
Estra-1,3,5(10)-triene-3,17-diol, 2-bromo-1-methyl-, (17beta)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Estra-1,3,5(10)-triene-3,17-diol, 2-bromo-1-methyl-, (17beta)-, also known as 2-Bromo-1-Methyl-5a-Androst-1-ene-3,17-Diol, is a synthetic steroid compound that has gained attention in the scientific community due to its potential applications in research.
Mécanisme D'action
The mechanism of action of Estra-1,3,5(10)-triene-3,17-diol, 2-bromo-1-methyl-, (17beta)- is not fully understood. However, it is believed to act as a selective estrogen receptor modulator (SERM), which means that it can selectively target certain estrogen receptors in the body. This can lead to various physiological effects, such as the regulation of bone density and the inhibition of cancer cell growth.
Effets Biochimiques Et Physiologiques
Estra-1,3,5(10)-triene-3,17-diol, 2-bromo-1-methyl-, (17beta)- has been shown to have various biochemical and physiological effects. It has been shown to increase bone density and prevent bone loss in postmenopausal women. It has also been shown to inhibit the growth of cancer cells and induce apoptosis (cell death) in certain types of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Estra-1,3,5(10)-triene-3,17-diol, 2-bromo-1-methyl-, (17beta)- in lab experiments is its potential anti-cancer properties. It can be used in the development of new cancer drugs and in the study of cancer cell growth and apoptosis. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for the study of Estra-1,3,5(10)-triene-3,17-diol, 2-bromo-1-methyl-, (17beta)-. One direction is the development of new cancer drugs that target specific estrogen receptors. Another direction is the study of its potential use in hormone replacement therapy and the treatment of osteoporosis. Additionally, further research is needed to fully understand its mechanism of action and its potential side effects.
In conclusion, Estra-1,3,5(10)-triene-3,17-diol, 2-bromo-1-methyl-, (17beta)- is a synthetic steroid compound that has potential applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential applications and limitations.
Méthodes De Synthèse
The synthesis of Estra-1,3,5(10)-triene-3,17-diol, 2-bromo-1-methyl-, (17beta)- involves the reaction of 2-bromo-1-methyl-5a-androst-1-ene-3,17-diol with estra-1,3,5(10)-triene-3,17-dione. The reaction is catalyzed by a palladium catalyst and involves a Heck coupling reaction. The resulting product is purified through chromatography to obtain the final compound.
Applications De Recherche Scientifique
Estra-1,3,5(10)-triene-3,17-diol, 2-bromo-1-methyl-, (17beta)- has been used in various scientific research studies. It has been shown to have potential anti-cancer properties and has been used in the development of new cancer drugs. It has also been studied for its potential use in hormone replacement therapy and as a treatment for osteoporosis.
Propriétés
Numéro CAS |
16373-36-7 |
|---|---|
Nom du produit |
Estra-1,3,5(10)-triene-3,17-diol, 2-bromo-1-methyl-, (17beta)- |
Formule moléculaire |
C19H25BrO2 |
Poids moléculaire |
365.3 g/mol |
Nom IUPAC |
(8R,9S,13S,14S,17S)-2-bromo-1,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C19H25BrO2/c1-10-17-11(9-15(21)18(10)20)3-4-12-13(17)7-8-19(2)14(12)5-6-16(19)22/h9,12-14,16,21-22H,3-8H2,1-2H3/t12-,13+,14+,16+,19+/m1/s1 |
Clé InChI |
NFENHRLXZWOKCF-AFKZWXFASA-N |
SMILES isomérique |
CC1=C2[C@H]3CC[C@]4([C@H]([C@@H]3CCC2=CC(=C1Br)O)CC[C@@H]4O)C |
SMILES |
CC1=C2C3CCC4(C(C3CCC2=CC(=C1Br)O)CCC4O)C |
SMILES canonique |
CC1=C2C3CCC4(C(C3CCC2=CC(=C1Br)O)CCC4O)C |
Synonymes |
2-Bromo-1-methylestra-1,3,5(10)-triene-3,17β-diol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




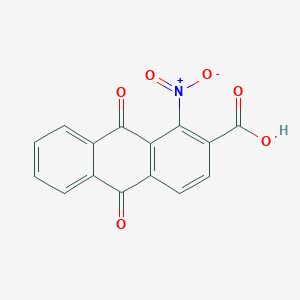
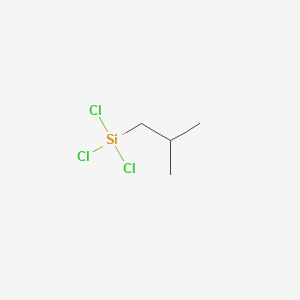
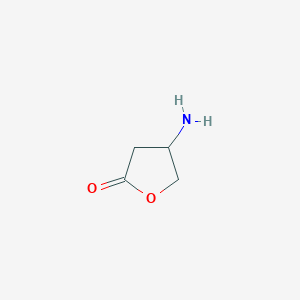
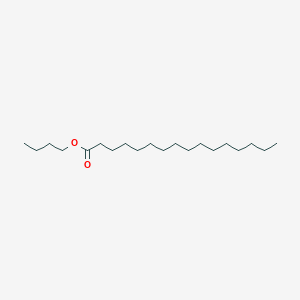
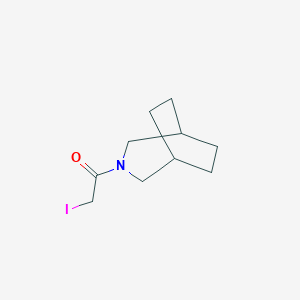
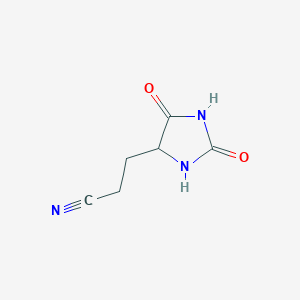
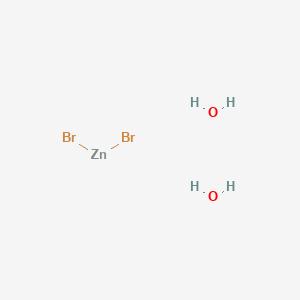
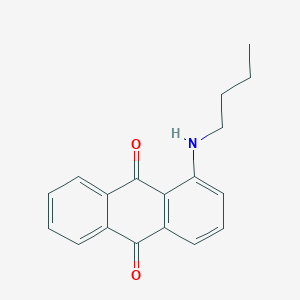
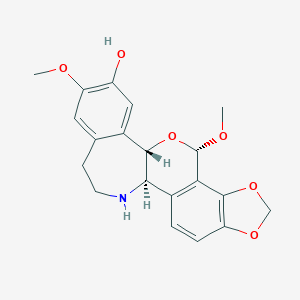
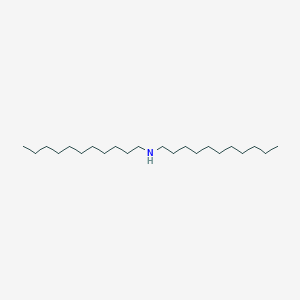
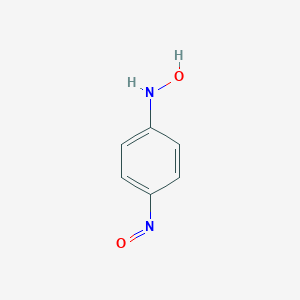
![Tetrabenzo[a,cd,j,lm]perylene](/img/structure/B92305.png)
